molecular formula C16H16FN5O2S B2810639 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyethyl)acetamide CAS No. 893911-87-0

2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyethyl)acetamide

Cat. No.: B2810639
CAS No.: 893911-87-0
M. Wt: 361.4
InChI Key: XZLMCMZHIRPCSE-UHFFFAOYSA-N
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Description

2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyethyl)acetamide is a heterocyclic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, a fluorophenyl group, and a sulfanyl-N-(2-methoxyethyl)acetamide moiety.

Preparation Methods

The synthesis of 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyethyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyethyl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyethyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Compared to other similar compounds, 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyethyl)acetamide stands out due to its unique structure and potential applications. Similar compounds include:

These comparisons highlight the distinct properties and potential of this compound in various scientific fields.

Properties

IUPAC Name

2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5O2S/c1-24-7-6-18-14(23)9-25-16-13-8-21-22(15(13)19-10-20-16)12-4-2-11(17)3-5-12/h2-5,8,10H,6-7,9H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZLMCMZHIRPCSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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